

Application Notes and Protocols for the Quantification of 2-Propionamidobenzoic Acid

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Compound of Interest

Compound Name: **2-Propionamidobenzoic acid**

Cat. No.: **B090662**

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Introduction

2-Propionamidobenzoic acid is an N-acylated aromatic carboxylic acid. Accurate and precise quantification of this and related molecules is crucial for various stages of drug development, including pharmacokinetic studies, metabolism research, and quality control of bulk drug substances and formulations. This document provides detailed application notes and protocols for the quantification of **2-Propionamidobenzoic acid** using modern analytical techniques. The primary methods covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included as a supplementary method.

While specific validated data for **2-Propionamidobenzoic acid** is not widely available in published literature, the methodologies and performance metrics presented herein are based on established methods for structurally similar compounds, such as 2-acetamidobenzoic acid and other N-acylated benzoic acid derivatives.^{[1][2][3][4][5]} These protocols are intended to serve as a robust starting point for method development and validation for the target analyte.

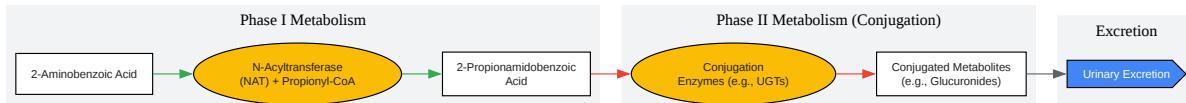
Data Presentation: Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the typical quantitative performance parameters for HPLC-UV, LC-MS/MS, and GC-MS for the analysis of N-acylated benzoic acids.

Parameter	HPLC-UV	LC-MS/MS	GC-MS (with Derivatization)
Linearity Range	1 - 500 µg/mL	0.01 - 50 µg/mL[4]	0.1 - 100 µg/mL
Limit of Detection (LOD)	~0.5 µg/mL	~5 ng/mL[4]	~0.05 µg/mL
Limit of Quantification (LOQ)	~1.5 µg/mL	10 ng/mL[5]	~0.15 µg/mL
Accuracy (% Recovery)	98 - 102%	89 - 99%[5]	95 - 105%
Precision (%RSD)	< 2%	< 14%[5]	< 10%
Sample Throughput	Moderate	High	Low to Moderate
Selectivity	Moderate	High	High
Instrumentation Cost	Low	High	Moderate to High

Metabolic Pathway of N-Acylated Benzoic Acids

2-Propionamidobenzoic acid is metabolized via pathways common to other N-acylated aromatic compounds. The primary metabolic route involves the action of N-acetyltransferases (NATs), which are xenobiotic-metabolizing enzymes.[1][6] These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the amine nitrogen of aromatic amines. While the substrate is already acylated with a propionyl group, further metabolism can occur, including conjugation reactions. The conceptual pathway below illustrates the general metabolism of aminobenzoic acids.

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Conceptual metabolic pathway for 2-Aminobenzoic Acid.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the routine quantification of **2-Propionamidobenzoic acid** in bulk drug substances and simple formulations where high sensitivity is not required.

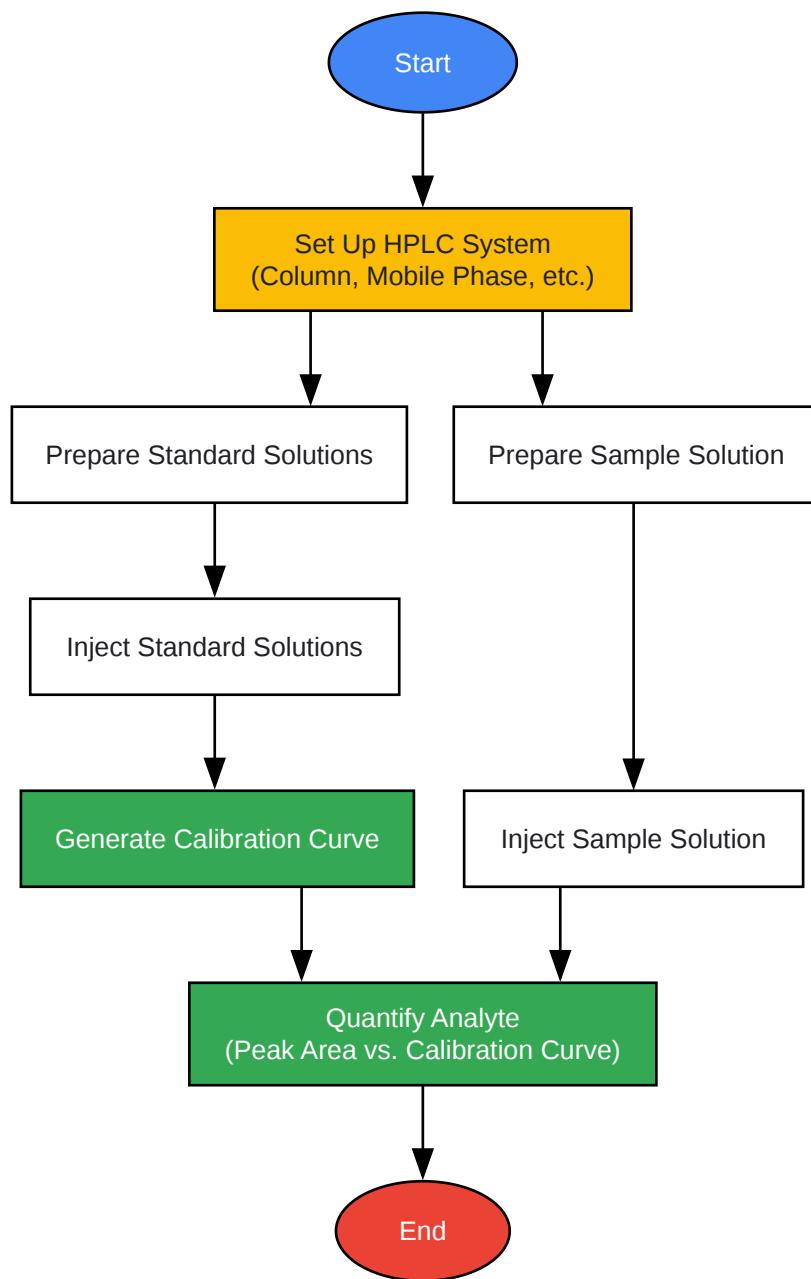
1. Instrumentation and Chromatographic Conditions:

- **HPLC System:** A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- **Column:** C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 μ m particle size).
- **Mobile Phase:** A mixture of acetonitrile and 0.02 M ammonium acetate buffer (pH 4.0) in a ratio of 20:80 (v/v).^[2] The mobile phase should be filtered through a 0.45 μ m membrane filter and degassed prior to use.
- **Flow Rate:** 1.0 mL/min.
- **Column Temperature:** 30 °C.
- **Detection Wavelength:** 270 nm.^[3]
- **Injection Volume:** 10 μ L.

2. Standard and Sample Preparation:

- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **2-Propionamidobenzoic acid** reference standard and dissolve it in 10 mL of the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).
- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to obtain a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Analysis Workflow:



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HPLC-UV analysis workflow.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of **2-Propionamidobenzoic acid** in complex biological matrices such as plasma or urine.

1. Instrumentation and Conditions:

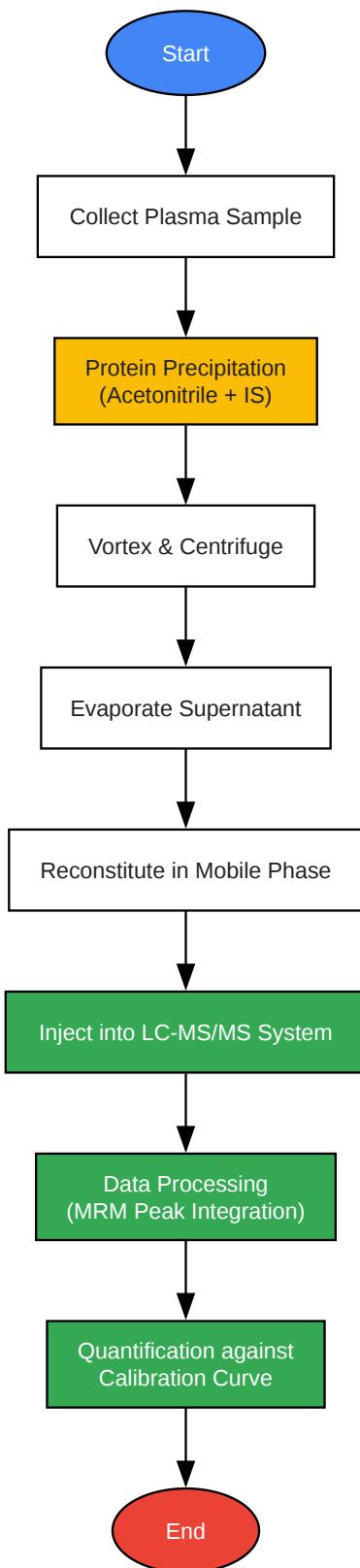
- LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Column: A suitable reverse-phase column (e.g., C18 or Phenyl, 2.1 mm x 100 mm, 3.5 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in water.
 - B: Acetonitrile.
- Gradient Elution: A typical gradient would start at 5-10% B, ramp up to 95% B, hold, and then return to the initial conditions for equilibration. The gradient should be optimized to ensure good peak shape and separation from matrix components.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Ionization Mode: ESI negative ion mode is generally suitable for carboxylic acids.
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the deprotonated molecule $[M-H]^-$, and the product ions will need to be determined by infusing a standard solution of **2-Propionamidobenzoic acid**.

2. Sample Preparation (from Plasma):

- Protein Precipitation: To 100 μ L of plasma sample, add 300 μ L of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of the analyte or a structurally similar compound).
- Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

- Reconstitution: Reconstitute the dried residue in 100 μ L of the initial mobile phase (e.g., 90% A, 10% B), vortex, and transfer to an autosampler vial for injection.

3. LC-MS/MS Analysis Workflow:



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LC-MS/MS sample preparation and analysis workflow.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and is suitable for the identification and quantification of **2-Propionamidobenzoic acid**, particularly in complex matrices where volatility is not a limitation. A derivatization step is typically required to increase the volatility of the analyte.

1. Instrumentation and Conditions:

- GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Oven Temperature Program:
 - Initial temperature: 100 °C, hold for 2 minutes.
 - Ramp to 280 °C at 15 °C/min.
 - Hold at 280 °C for 5 minutes.
- Ion Source Temperature: 230 °C.
- Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.

2. Sample Preparation and Derivatization (Silylation):

- Extraction: Perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.
- Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.

- Derivatization: To the dried residue, add a silylating agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and 50 µL of a suitable solvent like pyridine or acetonitrile.
- Reaction: Cap the vial and heat at 60-70 °C for 30 minutes.
- Injection: After cooling, inject an aliquot of the derivatized sample into the GC-MS.

Conclusion

The analytical methods described provide a comprehensive framework for the quantitative analysis of **2-Propionamidobenzoic acid**. For routine quality control of pure substances, HPLC-UV offers a cost-effective and robust solution. For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the method of choice. GC-MS serves as a powerful alternative, especially for confirmatory analyses, though it requires a derivatization step. The provided protocols, based on established methods for analogous compounds, should be fully validated for the specific application to ensure compliance with regulatory standards.

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